2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid
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Overview
Description
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid is a complex organic compound with the molecular formula C12H15NO8S2 and a molecular weight of 365.39 g/mol . This compound is characterized by the presence of a thiophene ring substituted with methoxycarbonyl and sulfonamido groups, making it a versatile molecule in various chemical reactions and applications.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .
Preparation Methods
The synthesis of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid typically involves multi-step organic synthesis. One common method includes the reaction of 3,5-bis(methoxycarbonyl)thiophene with sulfonamide under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid can be compared with similar compounds such as:
3,5-Bis(methoxycarbonyl)thiophene: Lacks the sulfonamido group, making it less versatile in certain reactions.
4-Methylthiophene-2-sulfonamide: Does not have the methoxycarbonyl groups, limiting its applications in synthesis.
Thiophene-2-sulfonamide: A simpler structure with fewer functional groups, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and utility in various fields.
Properties
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8S2/c1-5-7(10(16)20-3)12(22-8(5)11(17)21-4)23(18,19)13-6(2)9(14)15/h6,13H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZJPORRLBDXKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC(C)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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